molecular formula C8H6ClN3O B1414935 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine CAS No. 1082550-10-4

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1414935
CAS No.: 1082550-10-4
M. Wt: 195.6 g/mol
InChI Key: SFTKVPSMNAPDGM-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products include oxides and hydroxylated derivatives.

    Reduction: Products include reduced oxadiazole derivatives.

    Substitution: Products include substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-1,2,5-oxadiazole: Lacks the amine group, which may affect its reactivity and biological activity.

    3-(3-Chlorophenyl)-1,2,4-oxadiazole: Different position of the oxadiazole ring, leading to different chemical properties.

    4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine: Substitution of chlorine with bromine can alter the compound’s reactivity and biological activity.

Uniqueness

4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both the 3-chlorophenyl group and the amine group on the oxadiazole ring. This combination of functional groups provides distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTKVPSMNAPDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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